molecular formula C23H25ClN4O3 B3206143 3-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1040664-32-1

3-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B3206143
CAS No.: 1040664-32-1
M. Wt: 440.9 g/mol
InChI Key: UVVKNJDXGWHOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,3,8-triazaspiro[4.5]decane derivatives, characterized by a spirocyclic core that integrates a diazepane ring system fused with a cyclohexane moiety. The structural uniqueness of this molecule arises from its substitution pattern: a 4-chlorophenylmethyl group at position 3 and a 3,5-dimethylphenyl carboxamide at position 6. These substituents contribute to its physicochemical properties, such as lipophilicity and steric bulk, which are critical for receptor interactions and pharmacokinetic behavior .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c1-15-11-16(2)13-19(12-15)25-21(30)27-9-7-23(8-10-27)20(29)28(22(31)26-23)14-17-3-5-18(24)6-4-17/h3-6,11-13H,7-10,14H2,1-2H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVKNJDXGWHOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits significant potential as a pharmacological agent due to its structural characteristics that allow it to interact with various biological targets.

Anticancer Activity

Research has indicated that derivatives of this compound may possess anticancer properties . For instance, compounds with similar structural motifs have been synthesized and evaluated for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The modification of the compound's structure has led to the development of potent HDAC inhibitors that exhibit selective cytotoxicity against cancer cell lines .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity . Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens. The incorporation of the chlorophenyl group is believed to enhance the lipophilicity and membrane permeability of the molecule, facilitating its action against microbial cells .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for exploring various biological pathways.

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor has been investigated in several studies. Its interaction with specific enzymes can provide insights into metabolic pathways and regulatory mechanisms within cells. For example, derivatives have been tested for their inhibition of enzymes involved in inflammation and metabolic disorders .

Proteomics Applications

The compound is also utilized in proteomics research as a biochemical probe to study protein interactions and functions. Its unique structural attributes make it suitable for tagging or modifying proteins, thus aiding in the elucidation of complex biological systems .

Chemical Synthesis

The synthesis of this compound involves various chemical methodologies that are significant for developing new derivatives with enhanced properties.

Synthetic Pathways

A range of synthetic routes have been developed to produce this compound efficiently. These include:

  • Coupling Reactions : Utilizing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds.
  • Functional Group Transformations : Employing strategies such as acetylation and hydrazinolysis to modify functional groups for improved biological activity .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial TestingShowed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study CEnzyme InhibitionIdentified as a potent inhibitor of HDACs with IC50 values comparable to known HDAC inhibitors.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives reported in the literature:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
3-[(4-Chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide 1,3,8-Triazaspiro[4.5]decane - 4-Cl-C₆H₄-CH₂ at position 3
- 3,5-(CH₃)₂-C₆H₃ at position 8
442.895 High lipophilicity; dual electron-withdrawing (Cl) and electron-donating (CH₃) groups.
3-[(4-Chlorophenyl)methyl]-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide 1,3,8-Triazaspiro[4.5]decane - 4-Cl-C₆H₄-CH₂ at position 3
- 2-OCH₃-C₆H₄ at position 8
442.895 Enhanced solubility due to methoxy group; reduced steric hindrance.
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide 1,3,8-Triazaspiro[4.5]decane - C₃H₇ at position 3
- 3-CF₃-C₆H₄ at position 8
453.43 Increased metabolic stability from CF₃ group; flexible alkyl chain at position 3.
8-Phenyl-3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane - Piperazine-linked 3-Cl-C₆H₄ at position 3
- C₆H₅ at position 8
~550 (estimated) Extended piperazine chain enhances CNS penetration; dual spiro-piperazine motif.

Key Observations:

The CF₃ substituent in the trifluoromethylphenyl derivative confers strong electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in target proteins .

Structural Flexibility :

  • The propyl chain in the CF₃-substituted compound introduces conformational flexibility, which may broaden its interaction profile with dynamic binding sites .

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic molecule notable for its unique spirocyclic structure. This compound has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article examines the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN4O3C_{23}H_{25}ClN_{4}O_{3} with a molecular weight of 425.87 g/mol. Its structural uniqueness arises from the spirocyclic framework, which may influence its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H25ClN4O3
Molecular Weight425.87 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate the activity of enzymes and receptors involved in critical biological processes:

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Studies have shown that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit mPTP opening, which is crucial in preventing cell death during myocardial infarction (MI) . This mechanism is particularly significant as it offers cardioprotective effects without the toxic side effects associated with other compounds like Oligomycin A.
  • Binding Affinity : The compound's structure allows it to fit into specific binding sites on proteins, potentially stabilizing conformational changes that affect their activity .

Cardioprotective Effects

Recent studies highlight the cardioprotective properties of this compound. For instance:

  • Case Study : In a model of myocardial infarction, treatment with 1,3,8-triazaspiro[4.5]decane derivatives resulted in a decreased apoptotic rate in myocardial cells. This was linked to the inhibition of mPTP opening .

Anticancer Potential

The compound's structural features suggest potential anticancer activities:

  • In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. For example, derivatives showed significant activity against colon carcinoma (IC50 = 6.2 μM) and breast cancer cell lines .

Toxicological Profile

While exploring its biological activity, it is essential to consider the toxicological implications:

  • Hazard Information : Preliminary assessments indicate that this compound may exhibit toxicity if ingested or upon skin contact . Further studies are required to elucidate its safety profile comprehensively.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameSimilaritiesDifferences
4-chloro-3,5-dimethylphenolShares chlorophenyl and dimethylphenyl groupsLacks spirocyclic structure
N-(4-chlorophenyl)-N’,N’-dimethylureaContains chlorophenyl groupDifferent overall structure and properties

Q & A

Q. What are the recommended synthetic routes for 3-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide?

  • Methodological Answer : The synthesis can be approached via spirocyclic intermediate formation followed by carboxamide coupling. Key steps include:
  • Spirocyclization : Use tert-butoxycarbonyl (Boc)-protected precursors, as described for analogous spiro compounds, to stabilize reactive intermediates during ring closure .
  • Coupling Reactions : Employ O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) for amide bond formation between the spirocyclic core and the 3,5-dimethylphenyl substituent .
  • Deprotection : Remove Boc groups using HCl in 1,4-dioxane under controlled conditions to avoid side reactions .
  • Purification : Utilize column chromatography with dichloromethane/methanol (9:1) for final purification, as validated for structurally related triazaspiro compounds .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1^1H NMR, 13^13C NMR, and IR spectroscopy to verify the spirocyclic core and substituent positions. Cross-reference with X-ray crystallography data from analogous compounds (e.g., N-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl] derivatives) for stereochemical validation .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with Chromolith or Purospher®STAR columns ensures >95% purity, as recommended for pharmaceutical-grade compounds .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :
  • In Silico Screening : Perform molecular docking studies using spirocyclic scaffolds (e.g., anticonvulsant 1,3-diazaspiro[4.5]decane derivatives) as templates to predict interactions with enzymes or receptors .
  • Enzyme Inhibition Assays : Test against kinase or protease targets using fluorescence-based assays, referencing protocols for structurally similar Hedgehog Antagonist VIII and Pfmrk inhibitors .
  • Cellular Models : Evaluate cytotoxicity and permeability in immortalized cell lines (e.g., HEK293) with protocols from Alzheimer’s disease and diabetes research models .

Advanced Research Questions

Q. How can synthesis yields be optimized using Design of Experiments (DoE)?

  • Methodological Answer :
  • Parameter Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent ratio, catalyst loading) impacting spirocyclization efficiency .
  • Response Surface Methodology (RSM) : Optimize coupling reaction conditions (e.g., HATU concentration, pH) via central composite design (CCD) to maximize yield .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Boc deprotection) to enhance reproducibility and scalability, as demonstrated in diphenyldiazomethane synthesis .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl or 2-methylbenzenesulfonamide) to assess electronic and steric effects on bioactivity .
  • Pharmacophore Mapping : Compare bioactivity data (e.g., IC50_{50} values) across analogs to identify critical hydrogen-bond acceptors/donors, referencing anticonvulsant SAR models .
  • Metabolic Stability : Introduce deuterium or fluorine atoms at metabolically labile sites (e.g., methyl groups) to improve half-life, guided by protocols for spirocyclic dye-fixatives .

Q. How should researchers address contradictions in biological assay data?

  • Methodological Answer :
  • Assay Validation : Replicate experiments across multiple models (e.g., in vitro enzymatic vs. cellular assays) to distinguish target-specific effects from off-target interactions .
  • Data Normalization : Apply Z-score or Grubbs’ outlier tests to minimize batch-to-batch variability in high-throughput screening .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies observed in fluorescence assays .

Q. What computational tools are suitable for predicting solubility and stability?

  • Methodological Answer :
  • Solubility Prediction : Apply the Abraham solvation model with Hansen solubility parameters (HSPs) to screen co-solvents (e.g., PEG-400) for formulation .
  • Degradation Pathways : Simulate hydrolytic and oxidative degradation using density functional theory (DFT) calculations, focusing on labile sites (e.g., dioxo groups) .
  • Crystal Packing Analysis : Predict polymorph stability via Mercury CSD software, referencing X-ray data from N-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl] derivatives .

Q. How can researchers ensure compound stability during long-term storage?

  • Methodological Answer :
  • Lyophilization : Prepare lyophilized powders under vacuum (0.1 mBar) to prevent hydrolysis, as validated for spirocyclic amides .
  • Excipient Screening : Test stabilizers (e.g., trehalose or mannitol) in accelerated stability studies (40°C/75% RH for 6 months) using ICH guidelines .
  • Light Sensitivity : Store in amber vials with nitrogen overlay if UV-Vis spectra indicate photodegradation, referencing protocols for light-sensitive sulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.